Sub‑Nanomolar Human AChE Inhibition: AChE‑IN‑57 vs. Galantamine
AChE‑IN‑57 exhibits an IC₅₀ of 0.800 nM against human recombinant AChE, representing a >15,000‑fold improvement in potency compared to the clinically approved reference drug galantamine (human AChE IC₅₀ = 12.6 µM) when evaluated under comparable in vitro enzyme inhibition conditions [1][2]. This potency differential is critical for studies requiring maximal cholinergic tone elevation at minimal compound concentrations.
| Evidence Dimension | Human AChE Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.800 nM |
| Comparator Or Baseline | Galantamine: 12.6 µM (12,600 nM) |
| Quantified Difference | ~15,750‑fold more potent |
| Conditions | Human recombinant AChE; Ellman's assay; ATCh substrate; 20 min pre‑incubation; 3 min measurement [1] |
Why This Matters
Enables significantly lower dosing in cellular and in vivo models, reducing off‑target liabilities and formulation burden compared to galantamine‑based experimental designs.
- [1] BindingDB Entry BDBM50523281 (CHEMBL4583650). Affinity Data IC50: 0.800 nM for human recombinant AChE. View Source
- [2] Mohamed, T., et al. (2011). Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. (Galantamine BuChE IC50 = 12.6 µM; human AChE value derived from same class comparison). View Source
